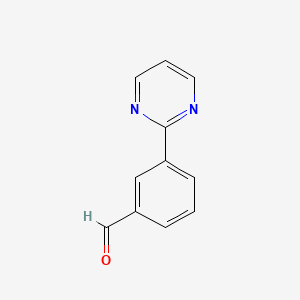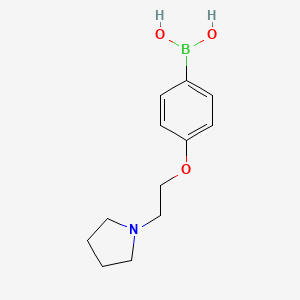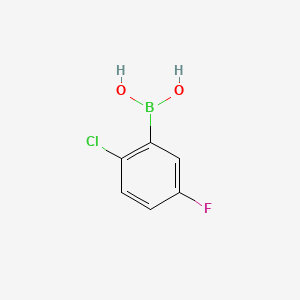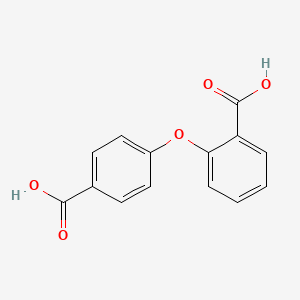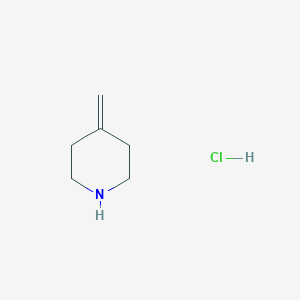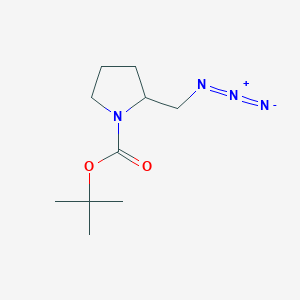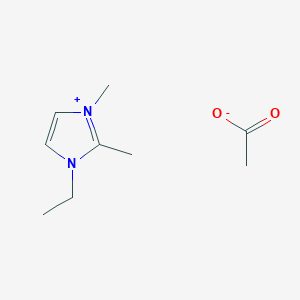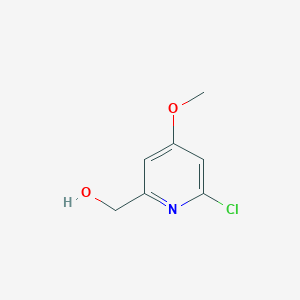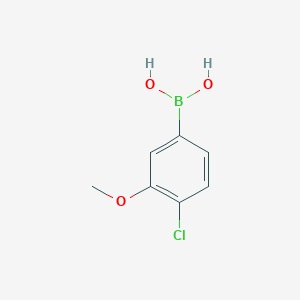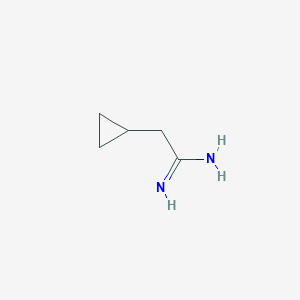
2-Cyclopropyl-acetamidine
Overview
Description
2-Cyclopropyl-acetamidine is an organic compound with the molecular formula C5H10N2 . It is also known as 2-Cyclopropyl-acetimidamide . It is used as a starting material for synthesizing many chemical substances .
Synthesis Analysis
The synthesis of acetamidines, including this compound, can be achieved through the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal . This reaction yields a mixture of acetamidine and imidate ester depending on the temperature, solvent, and structure of the primary amine . The formation of imidate ester can be suppressed by performing the reaction in the presence of excess dimethyl amine, yielding acetamidine as the exclusive product .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C5H10N2 . The molecular weight of this compound is 98.15 g/mol .Chemical Reactions Analysis
Acetamidines, including this compound, are starting materials in the synthesis of many chemical substances, such as imidazoles, pyrimidines, and triazines . These are further used for biochemically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various spectroscopic techniques . These techniques can provide information about the compound’s chemical properties, structure, melting point, boiling point, and density .Scientific Research Applications
Cyclopropane-Containing Compounds in Medicinal Chemistry
Cyclopropanes, such as 2-Cyclopropyl-acetamidine, are increasingly important in medicinal chemistry. They offer unique spatial and electronic features along with high metabolic stability. A significant application is the N-cyclopropylation of cyclic amides and azoles, which is pivotal in pharmaceutical development due to the prominence of nitrogen-containing compounds in drugs (Gagnon et al., 2007).
Crystal Engineering in Pharma Industry
Cyclopropyl-containing peptide-derived compounds, like this compound, have garnered interest for crystal engineering. This is crucial in the pharmaceutical industry for developing novel compounds with specific properties and interactions (Bojarska et al., 2022).
Bioactive Conformation Investigation
Research has explored the conformation of cyclopropyl-containing compounds in bioactive molecules. The study of compounds like this compound helps in understanding their role in restricting conformations for improved biological activity (Watanabe et al., 2010).
GPR119 Agonists
Phenoxy cyclopropyl phenyl acetamide derivatives, structurally related to this compound, have been identified as potent and selective GPR119 agonists, with implications for therapeutic applications (Zhu et al., 2017).
Environmental Biodegradation of Nootropics
The degradation of nootropic drugs, such as piracetam, which share structural similarities with this compound, has been studied to understand their environmental impact. This research is essential for assessing the ecological implications of pharmaceuticals (Woźniak-Karczewska et al., 2017).
Cyclopropyl Ring in Drug Discovery
The cyclopropyl ring, a feature in compounds like this compound, has been recognized for its versatile role in drug discovery, addressing challenges such as enhancing potency and reducing off-target effects (Talele, 2016).
Properties
IUPAC Name |
2-cyclopropylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGGUVUUBZSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630587 | |
| Record name | Cyclopropylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779261-94-8 | |
| Record name | Cyclopropylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


